molecular formula C18H22F2N2O B2542371 N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385453-07-5

N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2542371
CAS No.: 1385453-07-5
M. Wt: 320.384
InChI Key: FRRHQSUBBLUEFC-UHFFFAOYSA-N
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Description

N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22F2N2O and its molecular weight is 320.384. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Therapeutic Potential

Androgen Receptor Antagonist Activities : A study by Kinoyama et al. (2005) explored N-arylpiperazine-1-carboxamide derivatives, noting potent androgen receptor (AR) antagonist activities. These compounds, including trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), demonstrated significant antiandrogenic activity, suggesting potential applications in prostate cancer treatment (Kinoyama et al., 2005).

Synthesis Methodologies and Chemical Properties

Transamidation Reactions : Fiore and Maas (2019) described the preparation and reactions of N-Trifluoromethylsulfonyl-propiolamides, showcasing methods for the synthesis of secondary acetylenic carboxanilides from terminal alkynes. These compounds were highlighted for their stability and reactivity, providing insights into versatile synthetic approaches that could be applicable to the synthesis and modification of compounds like N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide (Fiore & Maas, 2019).

Structural and Conformational Studies

Conformational Analysis : Shlykov et al. (2017) conducted a study on N-trifluoroacetylpiperidine and related N-piperidine amides, investigating the orbital interactions between electron lone pairs and carbonyl groups. Their work on the molecular structure and conformations provides valuable insights into the structural characteristics that could influence the activity and stability of this compound (Shlykov et al., 2017).

Properties

IUPAC Name

N-[1-(2,5-difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O/c1-3-9-22-10-7-13(8-11-22)18(23)21-17(4-2)15-12-14(19)5-6-16(15)20/h1,5-6,12-13,17H,4,7-11H2,2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHQSUBBLUEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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